molecular formula C24H23NO4S2 B13369171 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine

Katalognummer: B13369171
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: OBEIGWGIISAECN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine is a complex organic compound that belongs to the class of tetrahydropyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions.

    Sulfonylation: The phenylsulfonyl groups are typically introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield simpler hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Use in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting downstream pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine: Lacks the phenylsulfonyl groups.

    2-Phenyl-3,5-bis(phenylsulfonyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group.

Eigenschaften

Molekularformel

C24H23NO4S2

Molekulargewicht

453.6 g/mol

IUPAC-Name

3,5-bis(benzenesulfonyl)-1-methyl-2-phenyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H23NO4S2/c1-25-18-22(30(26,27)20-13-7-3-8-14-20)17-23(24(25)19-11-5-2-6-12-19)31(28,29)21-15-9-4-10-16-21/h2-17,23-24H,18H2,1H3

InChI-Schlüssel

OBEIGWGIISAECN-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(=CC(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.